3-(Boc-amino)-3-fluoroazetidine
CAS No.:
Cat. No.: VC15788349
Molecular Formula: C8H15FN2O2
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15FN2O2 |
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Molecular Weight | 190.22 g/mol |
IUPAC Name | tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
Standard InChI | InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12) |
Standard InChI Key | JZRQBMFBYRSCFQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CNC1)F |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 3-(Boc-amino)-3-fluoroazetidine consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 3-position with both fluorine and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) serves to protect the amine during synthetic transformations, enhancing stability and solubility in organic solvents . Key structural features include:
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Ring strain: The azetidine ring’s small size introduces significant angle strain, which influences reactivity and conformational flexibility .
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Electronic effects: The electronegative fluorine atom induces dipole moments and alters electron density distribution, potentially stabilizing transition states in chemical reactions .
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Stereoelectronic interactions: The spatial arrangement of the fluorine and Boc groups may lead to unique puckering modes, as observed in related fluorinated azetidines .
Synthetic Pathways and Methodologies
Bromofluorination and Ring Closure
The synthesis of 3-fluoroazetidine derivatives often begins with bromofluorination of appropriately functionalized precursors. For example, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine undergoes bromofluorination to yield intermediates that are subsequently reduced and cyclized to form 3-fluoroazetidine cores . A representative pathway involves:
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Bromofluorination: Reaction of the propenylamine derivative with bromine and a fluorine source (e.g., HF or Selectfluor).
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Reductive imine cleavage: Use of sodium borohydride or similar agents to reduce the imino bond.
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Ring closure: Intramolecular nucleophilic substitution to form the azetidine ring.
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Deprotection and Boc protection: Removal of temporary protecting groups (e.g., 4-methoxybenzyl) followed by Boc-group installation using di-tert-butyl dicarbonate under basic conditions .
Key Intermediate: 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine
A critical intermediate in the synthesis of Boc-protected derivatives is 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine, which is generated after bromofluorination and reduction. Subsequent oxidation of the hydroxymethyl group yields carboxylic acid derivatives, while Boc protection provides stable precursors for further functionalization .
Conformational Analysis and Stereoelectronic Effects
Compound | (Hz) | Predicted Puckering |
---|---|---|
3-Fluoroazetidine | <1.0 | Cγ-endo |
Proline | 2.6–4.7 | Mixed |
3,4-Difluoroproline | <1.0 | Cγ-endo |
Data adapted from studies on related fluorinated heterocycles .
Applications in Medicinal Chemistry and Drug Design
Peptide Backbone Modification
The rigidity imparted by the azetidine ring and fluorine substitution makes 3-(Boc-amino)-3-fluoroazetidine a valuable scaffold for peptide mimics. For instance, fluoroazetidinecarboxylic acids have been incorporated into peptides to resist enzymatic degradation and modulate bioactivity .
Enzyme Inhibition
Fluoroazetidine derivatives exhibit inhibitory activity against enzymes such as prolyl hydroxylases. The Boc-protected amino group facilitates selective deprotection, enabling the synthesis of targeted inhibitors .
Physicochemical Properties and Stability
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Solubility: The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the fluorine atom increases lipophilicity .
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Stability: The compound is stable under neutral and basic conditions but susceptible to acid-mediated Boc deprotection (e.g., trifluoroacetic acid) .
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Metabolic resistance: Fluorination may reduce metabolic clearance, extending in vivo half-life .
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